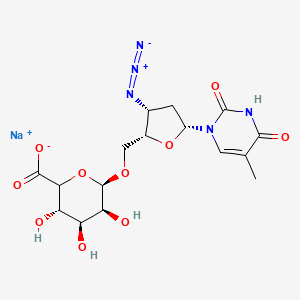

3'-Azido-3'-deoxythymidine beta-D-glucuronide, Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-Azido-3’-deoxythymidine β-D-glucuronide, Sodium Salt is a metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor . Zidovudine is an antiretroviral medication used to prevent and treat HIV . It is recommended for use with other antiretroviral and may also be used to prevent mother-to-child spread during birth or after a needlestick injury or other potential exposure .

Synthesis Analysis

3’-Azido-3’-deoxythymidine β-D-glucuronide is formed by direct conjugation by UDP-glucuronosyltransferase 2B7 . The azido group of both zidovudine and 3’-Azido-3’-deoxythymidine β-D-glucuronide could be reduced to an amino group by cytochrome CYP3A, CYP2A6, or CYP2B1, forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively .Molecular Structure Analysis

The linear formula of 3’-Azido-3’-deoxythymidine β-D-glucuronide, Sodium Salt is C16H20N5O10Na . The molecular weight is 465.35 .Chemical Reactions Analysis

The azido group of both zidovudine and 3’-Azido-3’-deoxythymidine β-D-glucuronide could be reduced to an amino group by cytochrome CYP3A, CYP2A6, or CYP2B1, forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively .Physical and Chemical Properties Analysis

3’-Azido-3’-deoxythymidine β-D-glucuronide, Sodium Salt is supplied as a crystalline solid . The melting point is 158-163 °C .Applications De Recherche Scientifique

Metabolism Studies

Research has shown that 3'-Azido-3'-deoxythymidine (AZT), is primarily metabolized to 3'-azido-3'-deoxy-5'-glucuronylthymidine by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 in humans. This process of glucuronidation, where AZT is conjugated with glucuronic acid, plays a critical role in its biological fate. It was observed that the metabolism of AZT to its glucuronide form differs between species, with variations in metabolic rates across rats, dogs, monkeys, and humans. This interspecies variability in AZT metabolism has been a subject of extensive study, providing insights into its pharmacokinetics and pharmacodynamics in different organisms (Nicolas et al., 1995), (Cretton et al., 1990), (Barbier et al., 2000).

Enzyme Specificity and Interaction Studies

Studies have delved into the specificity of enzymes involved in AZT metabolism. The enzyme uridine 5'-diphosphoglucuronyltransferase (UDPGT) was identified as a significant player in converting AZT to its glucuronide form. This process was found to be more efficient in humans compared to rodents, which might explain the differences in drug metabolism observed between these species. Additionally, research has explored how various drugs can influence AZT glucuronidation, which is critical for understanding drug interactions and potential side effects (Resetár & Spector, 1989), (Cretton & Sommadossi, 1991).

Placental Transfer and Fetal Distribution

Research has also investigated the placental transfer and fetal distribution of AZT and its metabolites. This is particularly important in understanding the drug's impact during pregnancy, especially in the context of reducing the risk of vertical transmission of HIV from mother to fetus. Studies have shown that AZT and its glucuronide metabolite can be transferred across the placenta to the fetus, highlighting the need for careful consideration of AZT's use during pregnancy (Patterson et al., 1997).

Interactions with Other Drugs

The glucuronidation of AZT and its interaction with other drugs have been a subject of study, as these interactions could impact the efficacy and toxicity of the drug. For example, certain drugs like fluconazole and valproic acid can inhibit AZT glucuronidation, suggesting potential clinical significance when these drugs are administered concomitantly. Understanding these interactions is crucial for managing patients undergoing AZT therapy (Trapnell et al., 1998).

Molecular and Cellular Impact

Studies have also focused on the molecular and cellular impact of AZT, such as its effect on protein glycosylation and metabolic enzyme activity in human cells. For instance, AZT was found to inhibit protein glycosylation, a novel mechanism that could explain some of its cytotoxic effects. Additionally, its impact on various metabolic enzymes like glutathione-S-transferase and beta-glucuronidase in human placental cells has been explored, shedding light on its broader biological implications (Hall et al., 1994), (Collier et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt, also known as Zidovudine O-β-D-glucuronide, is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of the viral RNA into DNA, which is then integrated into the host genome .

Mode of Action

Zidovudine O-β-D-glucuronide is a nucleoside reverse transcriptase inhibitor (NRTI) . It works by inhibiting the action of the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA . This effectively halts the replication of the virus and its subsequent integration into the host genome .

Biochemical Pathways

The azido group of both zidovudine and 3’-azido-3’-deoxythymidine β-D-glucuronide could be reduced to an amino group by cytochrome CYP3A, CYP2A6, or CYP2B1 , forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively . This indicates that the compound is involved in the cytochrome P450 metabolic pathway .

Pharmacokinetics

The pharmacokinetics of Zidovudine O-β-D-glucuronide involves its formation from zidovudine by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . .

Result of Action

The result of the action of Zidovudine O-β-D-glucuronide is the inhibition of HIV replication . By preventing the transcription of viral RNA into DNA, it effectively stops the virus from integrating into the host genome and replicating . This leads to a decrease in the viral load and helps in controlling the progression of HIV infection .

Action Environment

The action of Zidovudine O-β-D-glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect its metabolism . Additionally, genetic variations in the UGT2B7 enzyme could also influence the formation of Zidovudine O-β-D-glucuronide from zidovudine

Safety and Hazards

Propriétés

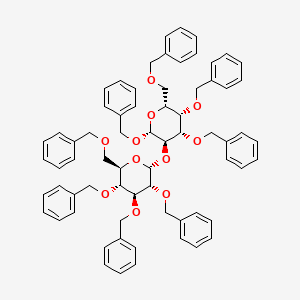

| { "Design of the Synthesis Pathway": "The synthesis of '3'-Azido-3'-deoxythymidine beta-D-glucuronide, Sodium Salt' can be achieved through the conversion of '3'-Azido-3'-deoxythymidine' to '3'-Azido-3'-deoxythymidine beta-D-glucuronide', followed by the addition of sodium salt.", "Starting Materials": [ "Thymidine", "Sodium azide", "Glucuronic acid", "Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanol", "Water" ], "Reaction": [ "Step 1: Thymidine is reacted with sodium azide in the presence of dicyclohexylcarbodiimide and dimethylformamide to form '3'-Azido-3'-deoxythymidine'.", "Step 2: '3'-Azido-3'-deoxythymidine' is then reacted with glucuronic acid in the presence of dicyclohexylcarbodiimide and dimethylformamide to form '3'-Azido-3'-deoxythymidine beta-D-glucuronide'.", "Step 3: The final step involves the addition of sodium salt to '3'-Azido-3'-deoxythymidine beta-D-glucuronide' in methanol and water to form the desired product, '3'-Azido-3'-deoxythymidine beta-D-glucuronide, Sodium Salt'." ] } | |

Numéro CAS |

133525-01-6 |

Formule moléculaire |

C16H20N5NaO10 |

Poids moléculaire |

465.35 g/mol |

Nom IUPAC |

sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |

Clé InChI |

ANFPIJBVCFGZOF-UACHAAAFSA-M |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |

Apparence |

Assay:≥95%A crystalline solid |

Synonymes |

3’-Azido-3’-deoxy-5’-O-β-D-glucopyranuronosyl-thymidine Monosodium Salt; _x000B_AZT Glucuronide Sodium Salt; Zidovudine Glucuronide Sodium Salt; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)